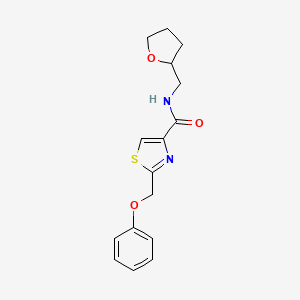![molecular formula C17H18N2O3 B7469731 [4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B7469731.png)
[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as FCPRP and belongs to the class of piperazine derivatives.
Mécanisme D'action
The mechanism of action of FCPRP is not fully understood. However, several studies have suggested that it exerts its therapeutic effects through the regulation of various signaling pathways in the body. FCPRP has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response. It also inhibits the activity of MAPK, a signaling pathway that regulates cell growth and differentiation.
Biochemical and Physiological Effects:
FCPRP has been shown to exhibit several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines and chemokines. FCPRP also inhibits the proliferation of cancer cells and induces apoptosis. Additionally, FCPRP has been shown to protect neurons from oxidative stress and inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
FCPRP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It also exhibits potent therapeutic effects at low concentrations. However, FCPRP has some limitations as well. It is a relatively new compound and its toxicity profile is not well established. Further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for the use of FCPRP in scientific research. It can be further studied for its anti-inflammatory and anti-tumor activities. FCPRP can also be explored for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, FCPRP can be used as a lead compound for the development of novel therapeutics with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of FCPRP involves the reaction of 2-methylbenzoyl chloride with furan-2-carbonyl-piperazine in the presence of a base. The reaction proceeds through the formation of an intermediate which is then treated with a reducing agent to yield the final product.
Applications De Recherche Scientifique
FCPRP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. FCPRP has also been shown to possess neuroprotective properties and can be used in the treatment of neurodegenerative disorders.
Propriétés
IUPAC Name |
[4-(furan-2-carbonyl)piperazin-1-yl]-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-13-5-2-3-6-14(13)16(20)18-8-10-19(11-9-18)17(21)15-7-4-12-22-15/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWFDFGRHCFYAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-3-pyridin-3-ylthiourea](/img/structure/B7469649.png)
![[2-(1H-indol-3-yl)-2-oxoethyl] 4-oxo-3-propan-2-ylphthalazine-1-carboxylate](/img/structure/B7469666.png)
![[2-[(3-cyano-4,5-diphenylfuran-2-yl)amino]-2-oxoethyl] (Z)-3-(1,3-benzodioxol-5-yl)-2-cyanoprop-2-enoate](/img/structure/B7469668.png)



![4-bromo-2-{[(3R,5S)-3,5-dimethylpiperidin-1-yl]carbonyl}aniline](/img/structure/B7469700.png)
![1'-Acetyl-8-methylspiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one](/img/structure/B7469704.png)


![10-(Pyrrolidin-1-ylmethyl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B7469735.png)
![5-bromo-N-cyclopropyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7469738.png)

![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 2-(3,4-dimethylphenoxy)acetate](/img/structure/B7469748.png)